1-(3,4,6,7-Tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)ethan-1-one
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Overview
Description
1-(3,4,6,7-Tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)ethan-1-one is a heterocyclic compound that has garnered significant interest due to its potential applications in medicinal chemistry. This compound features a unique triazolopyridine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4,6,7-Tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)ethan-1-one typically involves the formation of the triazole and pyridine rings through cyclization reactions. One common method is the intramolecular azide-alkyne cycloaddition, where an azide reacts with an alkyne to form the triazole ring, followed by cyclization to form the pyridine ring . This reaction can be catalyzed by copper (Cu) or ruthenium (Ru) catalysts under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(3,4,6,7-Tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyridine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogenated reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(3,4,6,7-Tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a modulator of biological receptors and enzymes.
Medicine: Explored for its antiviral, antitumor, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(3,4,6,7-Tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyridine core can bind to active sites of enzymes, inhibiting their activity or modulating receptor functions . This interaction can lead to various biological effects, including antiviral and antitumor activities.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazines: Known for their biological potential as modulators of σ-receptors and inhibitors of β-secretase-1 (BACE-1).
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazines: Used in medicinal chemistry for developing therapeutic agents.
Uniqueness
1-(3,4,6,7-Tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)ethan-1-one stands out due to its unique triazolopyridine core, which offers a distinct set of chemical and biological properties
Properties
Molecular Formula |
C7H10N4O |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
1-(2,4,6,7-tetrahydrotriazolo[4,5-c]pyridin-5-yl)ethanone |
InChI |
InChI=1S/C7H10N4O/c1-5(12)11-3-2-6-7(4-11)9-10-8-6/h2-4H2,1H3,(H,8,9,10) |
InChI Key |
RUHCDFUTHAMELG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=NNN=C2C1 |
Origin of Product |
United States |
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